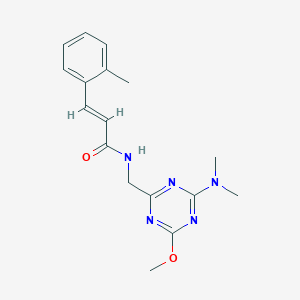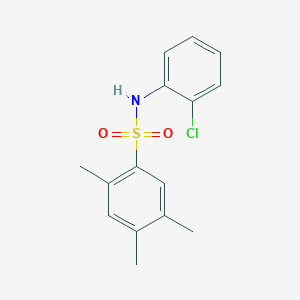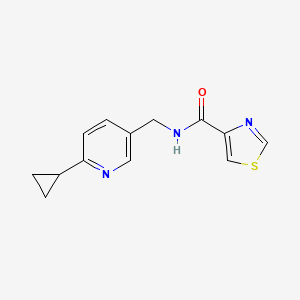![molecular formula C13H10F2N2O2S B2720109 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide CAS No. 1396859-57-6](/img/structure/B2720109.png)
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a similar compound, “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine”, has been reported . It has a molecular formula of C6H8N2OS, an average mass of 156.206 Da, and a monoisotopic mass of 156.035736 Da .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “this compound”. More research would be needed to provide a comprehensive analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “6,7-Dihydro-4H-Pyrano[4,3-D]Thiazol-2-Ylamine”, have been reported . It has a density of 1.4±0.1 g/cm3, a boiling point of 353.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Applications De Recherche Scientifique
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
Research has developed novel fluoro-substituted benzo[b]pyran derivatives with potential anti-lung cancer activities. The study outlines the synthesis process, starting from 6-fluorobenzo[b]pyran-4-one, through several reactions leading to compounds with significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. This highlights the compound's role in cancer research and its potential for developing new anticancer drugs (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Antibacterial Agents from Benzothiazolyl Substituted Pyrazol-5-ones
Another application involves designing and synthesizing novel analogs of benzothiazolyl substituted pyrazol-5-ones, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The study also assessed the cytotoxic activity of these compounds, indicating their potential as non-toxic antibacterial agents (Palkar et al., 2017).
Cytotoxicity of Thiazole Derivatives
Further research into thiazole derivatives synthesized from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile reveals their cytotoxic effects against various cancer cell lines, including gastric, colon, liver, breast cancer, and nasopharyngeal carcinoma. The study identifies several compounds with significant anticancer potency, attributing their effectiveness to the presence of electron-withdrawing groups (Mohareb, Abdallah, & Ahmed, 2017).
Apoptosis-promoting Effect of Pyrazole with Benzo[d]thiazole Derivatives
The synthesis and evaluation of new pyrazole with benzo[d]thiazoles containing aminoguanidine units demonstrated potent cytotoxicity and apoptotic activity against breast cancer and hepatocarcinoma cell lines. This indicates the potential of these compounds in cancer therapy, especially in inducing apoptosis in cancer cells (Liu et al., 2019).
Antimicrobial Activities of Thiopyrimidine and Thiazolopyrimidine Derivatives
A study on the synthesis of N-substituted arylidene, pyrazole, thioxopyrimidine, and thiazolopyrimidine derivatives showed that some synthesized compounds possess antimicrobial activities. This research contributes to the development of new antimicrobial agents with potential applications in treating infections (Hawas et al., 2012).
Propriétés
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2S/c14-7-2-1-3-8(15)11(7)12(18)17-13-16-9-4-5-19-6-10(9)20-13/h1-3H,4-6H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDABLCKGFUDKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2720026.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)

![1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2720030.png)
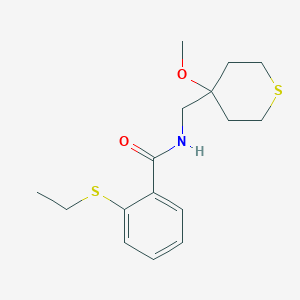

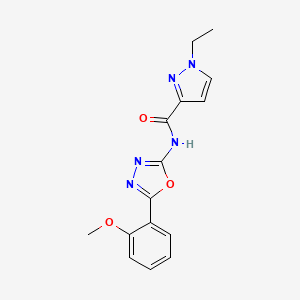
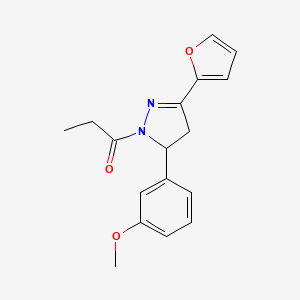


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide](/img/structure/B2720043.png)
